molecular formula C25H32ClF3N4O2S B2838271 1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methyl-4-[1-(2,4,6-trimethylbenzenesulfonyl)piperidin-4-yl]piperazine CAS No. 2097934-92-2

1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methyl-4-[1-(2,4,6-trimethylbenzenesulfonyl)piperidin-4-yl]piperazine

Cat. No.: B2838271
CAS No.: 2097934-92-2
M. Wt: 545.06
InChI Key: FYWLUARGTVXOKT-UHFFFAOYSA-N
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Description

1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methyl-4-[1-(2,4,6-trimethylbenzenesulfonyl)piperidin-4-yl]piperazine is a sophisticated chemical tool of significant interest in medicinal chemistry and chemical biology, primarily recognized for its role as a precursor or intermediate in the synthesis of potent and selective kinase inhibitors. This compound features a complex architecture designed to interact with specific ATP-binding pockets, making it a valuable scaffold for probing kinase function and signaling pathways. Its research value is particularly highlighted in the context of developing inhibitors for the TANK-binding kinase 1 (TBK1) and IKKε (IKBKE), which are pivotal regulators of inflammatory responses, immune surveillance, and oncogenic processes. The structural motif containing the 2,4,6-trimethylbenzenesulfonyl (mesitylenesulfonyl) group is a critical pharmacophore that enhances binding affinity and selectivity towards these kinase targets. As a research chemical, it enables the investigation of novel therapeutic strategies for cancers reliant on TBK1/IKKε signaling for survival and proliferation, as well as for autoimmune and inflammatory diseases. This compound is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methyl-4-[1-(2,4,6-trimethylphenyl)sulfonylpiperidin-4-yl]piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H32ClF3N4O2S/c1-16-11-17(2)23(18(3)12-16)36(34,35)32-7-5-21(6-8-32)31-9-10-33(19(4)15-31)24-22(26)13-20(14-30-24)25(27,28)29/h11-14,19,21H,5-10,15H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYWLUARGTVXOKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1C2=C(C=C(C=N2)C(F)(F)F)Cl)C3CCN(CC3)S(=O)(=O)C4=C(C=C(C=C4C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H32ClF3N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

545.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, efflux has been implicated as a mechanism for resistance in Escherichia coli. This suggests that the compound’s action can be affected by the presence of efflux pumps in the bacterial cell membrane.

Biological Activity

The compound 1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methyl-4-[1-(2,4,6-trimethylbenzenesulfonyl)piperidin-4-yl]piperazine is a complex organic molecule that has garnered attention due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

The compound is characterized by a piperazine core substituted with a chlorinated pyridine and a trifluoromethyl group, along with a sulfonyl-substituted piperidine. Its molecular formula is C20H24ClF3N4O2SC_{20}H_{24}ClF_3N_4O_2S with a molecular weight of approximately 457.94 g/mol. The presence of trifluoromethyl and sulfonyl groups is significant as these moieties often enhance biological activity through improved binding affinity and selectivity towards target proteins.

Antibacterial Activity

Recent studies have indicated that compounds with similar structures exhibit notable antibacterial properties. For instance, derivatives containing trifluoromethyl groups have shown enhanced activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentrations (MICs) for these compounds were significantly lower than those of traditional antibiotics, suggesting a promising avenue for the development of new antibacterial agents .

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. It has been tested against various human cancer cell lines, including A549 (lung cancer), HCT116 (colon cancer), and HePG2 (liver cancer). The compound demonstrated IC50 values that were comparable or superior to established chemotherapeutic agents like Doxorubicin. For example:

  • A549 cells : IC50 = 44.4 μM
  • HCT116 cells : IC50 = 22.4 μM
    These results indicate that the compound effectively inhibits cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest .

The proposed mechanism of action involves the inhibition of key signaling pathways associated with tumor growth and survival. Notably, the compound has been shown to down-regulate genes involved in cell proliferation (e.g., EGFR, KRAS) and survival (e.g., TP53, FASN). Molecular docking studies suggest that the compound binds effectively to target proteins involved in these pathways, thereby disrupting their normal function .

Study 1: Antibacterial Efficacy

In a comparative study examining the antibacterial efficacy of various piperazine derivatives, the compound exhibited superior activity against Bacillus mycoides, with an MIC of 4.88 µg/mL. This was attributed to its structural features that enhance membrane permeability and target bacterial ribosomes .

Study 2: Anticancer Screening

A comprehensive screening of the anticancer effects was conducted on eight human cancer cell lines. The results showed that compounds similar to our target exhibited IC50 values lower than those for Doxorubicin in multiple cases, indicating their potential as effective anticancer agents. The study highlighted the significance of both trifluoromethyl and sulfonyl groups in enhancing biological activity .

Summary Table of Biological Activities

Activity TypeTarget Organism/Cell LineIC50/MIC ValueReference
AntibacterialBacillus mycoides4.88 µg/mL
AnticancerA54944.4 μM
AnticancerHCT11622.4 μM
AnticancerHePG217.8 μM

Comparison with Similar Compounds

Table 1: Key Structural Features and Substituent Comparisons

Compound Name Core Structure Key Substituents Molecular Weight Notable Features
Target Compound Piperazine-Piperidine 3-Cl-5-CF₃-pyridin-2-yl, 2-methyl, 2,4,6-trimethylbenzenesulfonyl ~607.9 (calc.) High lipophilicity, steric bulk
ML267 () Piperazine 3-Cl-5-CF₃-pyridin-2-yl, 4-methoxypyridin-2-ylcarbothioamide 487.9 Bacterial PPTase inhibitor
MK45 (RTC6) () Piperazine 3-Cl-5-CF₃-pyridin-2-yl, thiophen-2-ylbutan-1-one ~450 (calc.) Thioether linkage, potential metabolic oxidation
Compound 21 (RTB70) () Piperazine 3-Cl-5-CF₃-pyridin-2-yl, thiophen-2-ylthiopropan-1-one ~500 (calc.) Dual thioether groups, lower stability
CAS 946387-22-0 () Piperazine 3-Cl-5-CF₃-pyridin-2-yl, 2-nitrophenylsulfonyl 476.8 Nitro group for electron-withdrawing effects

Key Observations :

  • Pyridine Modifications : The target compound shares the 3-Cl-5-CF₃-pyridin-2-yl group with ML267, MK45, and RTB70. This group is associated with enhanced binding to hydrophobic enzyme pockets due to its electron-withdrawing and lipophilic properties .
  • Sulfonyl vs. Thioether Groups : Unlike RTB70 and MK45, which feature thioether linkages prone to oxidative metabolism, the target’s 2,4,6-trimethylbenzenesulfonyl group provides greater chemical stability and may reduce off-target interactions through steric hindrance .
  • Piperidine vs.

Physicochemical and Pharmacokinetic Properties

Table 2: Predicted Physicochemical Properties

Compound logP (Predicted) Solubility (mg/mL) Metabolic Stability
Target Compound ~4.2 <0.1 (low) High (sulfonyl group)
ML267 ~3.5 0.3 Moderate (thioamide)
RTB70 (Compound 21) ~3.8 0.5 Low (thioether)
CAS 946387-22-0 ~3.0 0.2 Moderate (nitro)

Analysis :

  • The target compound’s high logP (~4.2) reflects its trifluoromethyl and trimethylbenzenesulfonyl groups, favoring blood-brain barrier penetration but limiting aqueous solubility .
  • Metabolic stability is superior to thioether-containing analogues due to the robust sulfonyl group .

Q & A

Q. What are the key synthetic steps and purification methods for preparing 1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methyl-4-[1-(2,4,6-trimethylbenzenesulfonyl)piperidin-4-yl]piperazine?

  • Methodological Answer : The synthesis involves multi-step reactions, including:
  • Piperazine Ring Formation : Nucleophilic substitution or coupling reactions to introduce substituents (e.g., pyridine and sulfonamide groups) .
  • Functional Group Introduction : Use of coupling agents like HOBt (hydroxybenzotriazole) and TBTU (tetramethyluronium tetrafluoroborate) for amide bond formation .
  • Purification : High-performance liquid chromatography (HPLC) is critical for isolating the product with >95% purity .
  • Example Reaction Conditions :
StepReagents/ConditionsSolventYield (%)
CouplingHOBt, TBTU, NEt₃DMF60–75
PurificationReverse-phase HPLCAcetonitrile/Water
Adapted from methods in .

Q. Which spectroscopic techniques are essential for structural verification of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and stereochemistry .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
  • Infrared (IR) Spectroscopy : Identifies functional groups (e.g., sulfonamide S=O stretches at ~1350–1150 cm⁻¹) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields during sulfonamide group introduction?

  • Methodological Answer :
  • Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity of the piperazine nitrogen .
  • Temperature Control : Reactions at 0–5°C minimize side reactions during sulfonylation .
  • Catalyst Use : Triethylamine (NEt₃) or DMAP (4-dimethylaminopyridine) accelerates sulfonyl chloride activation .
  • Data-Driven Optimization : Design of Experiments (DoE) can systematically test variables (e.g., molar ratios, time) to maximize yield .

Q. How can contradictions in biological activity data between in vitro and in vivo assays be resolved?

  • Methodological Answer :
  • Orthogonal Assays : Validate target engagement using SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to confirm binding affinity .
  • Metabolic Stability Testing : Assess hepatic microsomal stability to explain discrepancies in activity (e.g., rapid in vivo metabolism) .
  • Control Experiments : Compare with structurally analogous compounds (e.g., pyridine/piperazine derivatives) to isolate substituent effects .

Q. What strategies are recommended for structure-activity relationship (SAR) studies targeting the trifluoromethyl group?

  • Methodological Answer :
  • Bioisosteric Replacement : Substitute -CF₃ with -OCF₃ or -SCF₃ to evaluate electronic and steric effects .
  • Computational Modeling : DFT (density functional theory) predicts charge distribution and binding interactions .
  • Pharmacophore Mapping : Overlay active/inactive analogs to identify critical substituent positions .

Q. How can stereochemical challenges during piperazine ring synthesis be addressed?

  • Methodological Answer :
  • Chiral Resolution : Use chiral HPLC or diastereomeric salt formation to separate enantiomers .
  • Asymmetric Catalysis : Employ chiral ligands (e.g., BINAP) in coupling reactions to control stereochemistry .
  • X-ray Crystallography : Confirm absolute configuration of intermediates .

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